molecular formula C8H6F3NO3 B1593337 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene CAS No. 914636-97-8

2-Methoxy-1-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1593337
CAS No.: 914636-97-8
M. Wt: 221.13 g/mol
InChI Key: KNGJUZQUCHGDDY-UHFFFAOYSA-N
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Description

2-Methoxy-1-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a methoxy group, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene typically involves nitration and trifluoromethylation reactions. One common method is the nitration of 2-methoxybenzotrifluoride using nitric acid and sulfuric acid under controlled temperature conditions. Another approach involves the trifluoromethylation of 2-nitroanisole using trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration and trifluoromethylation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Reduction reactions can be carried out using reducing agents such as iron powder and hydrochloric acid.

  • Substitution: Electrophilic aromatic substitution reactions are common, with reagents like halogens and Lewis acids.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and hydroxylamines.

  • Substitution: Introduction of various functional groups such as halogens and nitro groups.

Scientific Research Applications

2-Methoxy-1-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential as a pharmaceutical precursor and in drug discovery.

  • Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, while the trifluoromethyl group enhances the compound's stability and reactivity. These properties make it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

  • 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

  • 2-Methyl-1-nitro-4-(trifluoromethyl)benzene

  • 3-Fluoro-4-nitro-benzotrifluoride

Properties

IUPAC Name

2-methoxy-1-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7-4-5(8(9,10)11)2-3-6(7)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGJUZQUCHGDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650475
Record name 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-97-8
Record name 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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